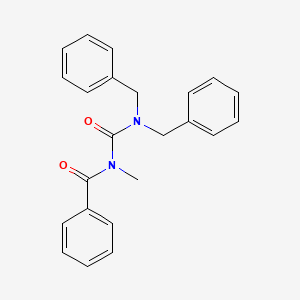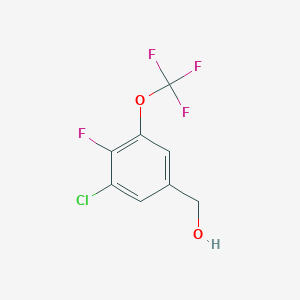
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol is an organic compound with the chemical formula C8H5ClF4O2. It is a colorless liquid or solid with a melting point of about 50-52°C and a boiling point of approximately 217-220°C . This compound is soluble in most organic solvents such as ether, chloroform, and ethanol . It is commonly used as a raw material and intermediate in organic synthesis, particularly in the preparation of pesticides, insecticides, and pharmaceuticals .
Preparation Methods
The synthesis of 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol typically involves the following steps :
Reaction of 3-Chloro-4-methoxy phenol and trifluoromethanyl benzyl alcohol under alkaline conditions: This step involves the reaction of 3-Chloro-4-methoxy phenol with trifluoromethanyl benzyl alcohol in the presence of a base.
Acid-base neutralization: The reaction mixture is then subjected to acid-base neutralization to obtain the target product, this compound.
Chemical Reactions Analysis
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group in the compound confers increased stability and lipophilicity, which enhances its ability to interact with biological targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol can be compared with other similar compounds, such as:
3-Chloro-4-(trifluoromethoxy)phenylamine: This compound has a similar trifluoromethoxy group but differs in its amine functional group.
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: This compound contains a trifluoromethyl group instead of a trifluoromethoxy group and has a benzoyl chloride functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
86256-44-2 |
|---|---|
Molecular Formula |
C8H5ClF4O2 |
Molecular Weight |
244.57 g/mol |
IUPAC Name |
[3-chloro-4-fluoro-5-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H5ClF4O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 |
InChI Key |
SLUYNSJNMPHESW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



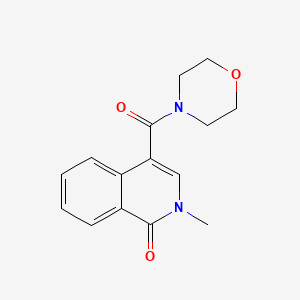
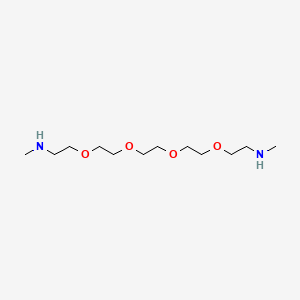
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

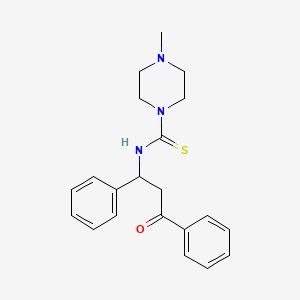
stannane](/img/structure/B14141311.png)
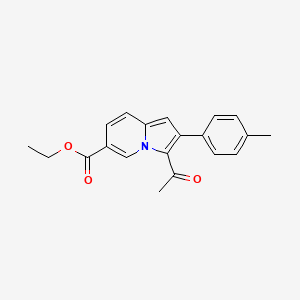
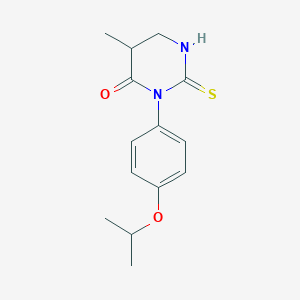
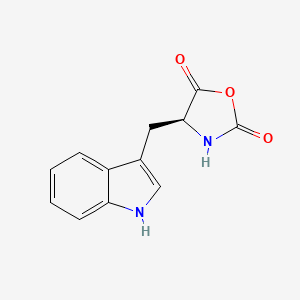
![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine](/img/structure/B14141331.png)

